molecular formula C14H18BrNO2 B6592581 Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate CAS No. 2167214-26-6

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate

Cat. No.: B6592581
CAS No.: 2167214-26-6
M. Wt: 312.20 g/mol
InChI Key: KAHIZLGGWIWOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-bromo-2,3-dihydro-1H-inden-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2,3-dihydro-1H-indene, which can be obtained through bromination of 2,3-dihydro-1H-indene.

    Carbamate Formation: The 4-bromo-2,3-dihydro-1H-indene is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromo-2,3-dihydro-1H-inden-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

    Oxidized and Reduced Products: The compound can be converted into oxidized or reduced forms, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound may be investigated for its potential pharmacological properties, including its ability to interact with biological targets.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate is not well-documented. as a carbamate, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

    Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: This compound is unique due to the presence of the 4-bromo-2,3-dihydro-1H-inden-1-yl group.

    Tert-Butyl (4-Bromo-1H-Inden-1-Yl)Carbamate: A similar compound lacking the dihydro moiety.

    Tert-Butyl (4-Chloro-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: A related compound with a chlorine atom instead of bromine.

Uniqueness: The presence of the 4-bromo-2,3-dihydro-1H-inden-1-yl group in this compound imparts unique chemical properties, such as reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHIZLGGWIWOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.